molecular formula C16H20N2O4S B2734662 N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034364-97-9

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No.: B2734662
CAS No.: 2034364-97-9
M. Wt: 336.41
InChI Key: MXFKRMKKVGDVGF-UHFFFAOYSA-N
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Description

The compound N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide features a fused tetrahydrobenzo[d]isoxazole core linked to a thiophen-2-yl ethyl group substituted with a hydroxyethoxy chain and a carboxamide moiety.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c19-7-8-21-13(14-6-3-9-23-14)10-17-16(20)15-11-4-1-2-5-12(11)22-18-15/h3,6,9,13,19H,1-2,4-5,7-8,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFKRMKKVGDVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NCC(C3=CC=CS3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a tetrahydrobenzo[d]isoxazole core, which is substituted with a hydroxyethoxy group and a thiophene moiety. The presence of these functional groups may contribute to its biological activity.

PropertyValue
Molecular FormulaC17_{17}H23_{23}N3_{3}O3_{3}S
Molecular Weight345.45 g/mol
CAS Number2034615-58-0

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : It is hypothesized that the hydroxyethoxy and thiophene groups enhance binding affinity to various receptors, potentially modulating their activity.
  • Antioxidant Activity : The thiophene ring may contribute to antioxidant properties, reducing oxidative stress in cells.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance:

  • In vitro studies have shown that related benzo[d]isoxazole derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest .
  • A study on thiophene-based compounds revealed significant cytotoxic effects against various cancer cell lines, suggesting potential for developing anticancer agents.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been explored:

  • Cytokine Production : Inflammatory cytokine levels were significantly reduced in cell models treated with similar compounds, indicating potential anti-inflammatory effects .
  • Nitric Oxide Production : Studies suggest that the compound may decrease nitric oxide production in LPS-stimulated macrophages, which is crucial in inflammatory processes .

Antimicrobial Activity

Thiophene derivatives are known for their antimicrobial properties:

  • Compounds with similar structures have demonstrated efficacy against various bacterial strains and fungi.
  • The unique functional groups in this compound may enhance its interaction with microbial targets.

Case Studies

  • Study on Anticancer Activity : A study involving a series of benzo[d]isoxazole derivatives demonstrated that modifications at the 3-position significantly influenced anticancer activity against breast cancer cells. The introduction of hydroxyethoxy and thiophene groups was found to enhance potency compared to unsubstituted analogs .
  • Inflammation Model : In an experiment using RAW264.7 macrophages treated with LPS, the compound showed a dose-dependent reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when compared to control groups .

Comparison with Similar Compounds

Core Heterocyclic Scaffolds

The tetrahydrobenzo[d]isoxazole core distinguishes this compound from analogs like Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) () and N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide (). These analogs utilize tetrahydrobenzo[b]thiophene or benzothiophene cores, which are sulfur-containing heterocycles, whereas the target compound employs an oxygen-containing isoxazole ring fused to a benzene system.

Functional Group Variations

  • Hydroxyethoxy vs. Ester/Acetoxy Groups : The hydroxyethoxy side chain in the target compound contrasts with ester groups (e.g., Ethyl 5-Hydroxy-4,7-dioxo-3-phenyl-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1b) ) and acetoxy substituents (e.g., Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate ) seen in –3. These groups influence metabolic stability and bioavailability; ester groups are prone to hydrolysis, while ethers like hydroxyethoxy may offer enhanced stability .

Pharmacological Relevance

While the target compound lacks direct activity data, structurally related compounds exhibit diverse bioactivities:

  • Tetrahydrobenzo[b]thiophenes (–3) are intermediates in synthesizing antimicrobial and anti-inflammatory agents.
  • Isoxazole-carboxamide derivatives () are explored for kinase inhibition and anticancer applications.
  • 1,3,4-Thiadiazoles () demonstrate antimicrobial and antitumor properties, though their scaffold differs significantly .

Data Table: Key Features of Compared Compounds

Compound Name (Source) Core Structure Key Substituents Notable Properties
Target Compound Tetrahydrobenzo[d]isoxazole 2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl, carboxamide Potential enzyme modulation (hypothesized)
6o () Tetrahydrobenzo[b]thiophene Ethyl ester, 4-hydroxyphenyl, ethoxycarbonyl Synthetic intermediate; 22% yield, confirmed by NMR/HRMS
1b () Benzo[b]thiophene-dione Ethyl ester, phenyl, hydroxyl Crystalline solid; IR bands at 1774, 1721 cm⁻¹
Compound Tetrahydrobenzo[b]thiophene 2-chlorophenyl, methyl-isoxazole carboxamide Patent-listed (MFCD01358122); kinase inhibitor candidate

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